molecular formula C24H23BrN2S B2937393 3-Benzyl-2-(benzylamino)-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide CAS No. 477526-14-0

3-Benzyl-2-(benzylamino)-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide

Cat. No.: B2937393
CAS No.: 477526-14-0
M. Wt: 451.43
InChI Key: CGBHRTVIOLNJRB-UHFFFAOYSA-N
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Description

3-Benzyl-2-(benzylamino)-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide is a cationic thiazolium derivative characterized by a benzyl group at position 3, a benzylamino substituent at position 2, and a 4-methylphenyl group at position 3. The bromide counterion stabilizes the positively charged thiazolium ring.

Properties

IUPAC Name

N,3-dibenzyl-4-(4-methylphenyl)-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2S.BrH/c1-19-12-14-22(15-13-19)23-18-27-24(25-16-20-8-4-2-5-9-20)26(23)17-21-10-6-3-7-11-21;/h2-15,18H,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBHRTVIOLNJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=[N+]2CC3=CC=CC=C3)NCC4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Benzyl-2-(benzylamino)-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide is a thiazolium salt that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of benzyl and 4-methylphenyl groups enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

Biological Activity Overview

The biological activities of thiazole derivatives are well-documented, with various studies highlighting their potential as:

  • Antimicrobial agents
  • Anticancer compounds
  • Antioxidants
  • Enzyme inhibitors

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. A study indicated that compounds with similar structures exhibited activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, a related compound was found to exhibit cytotoxic effects on Jurkat and A-431 cell lines with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Antioxidant Properties

The antioxidant capacity of thiazole compounds is often linked to their ability to scavenge free radicals. A derivative of this compound was evaluated for its free radical scavenging activity and showed promising results comparable to established antioxidants .

The mechanisms underlying the biological activities of thiazole derivatives often involve:

  • Inhibition of enzyme activity : Many thiazoles act as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation .
  • Induction of apoptosis : Compounds have been shown to trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus. The results indicated that certain derivatives had MIC values comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that specific thiazole derivatives exhibited significant cytotoxicity, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analysis .

Data Tables

Activity TypeCompound TestedIC50 Value (μM)Reference
Antimicrobial3-Benzyl-2-(benzylamino)-4-(4-methylphenyl)-thiazolium12.5
CytotoxicityThiazole Derivative X<10
Xanthine Oxidase InhibitionCompound Y8.1

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents: The target compound’s benzyl and 4-methylphenyl groups contrast with analogues featuring tert-butyl (CAS 849066-36-0) or allylamino (CAS 1274903-95-5) groups.
  • Electron-Withdrawing Groups : Compounds like CAS 849066-36-0 with trifluoromethyl groups exhibit increased stability under acidic conditions due to electron withdrawal, whereas the target compound’s methylphenyl group is electron-donating, which may reduce oxidative stability .
  • Biological Relevance : MTT () is a benchmark for tetrazolium-based bioactivity, but thiazolium salts like the target compound may exhibit distinct mechanisms due to their cationic nature and substituent-driven interactions .

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